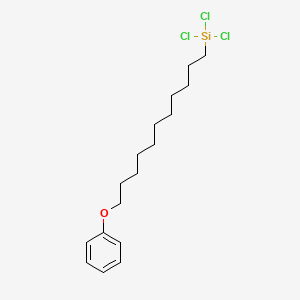

Trichloro(11-phenoxyundecyl)silane

Vue d'ensemble

Description

Trichloro(11-phenoxyundecyl)silane is an organic silicon substance. It has a molecular formula of C17H27Cl3OSi and a molecular weight of 381.8 g/mol .

Synthesis Analysis

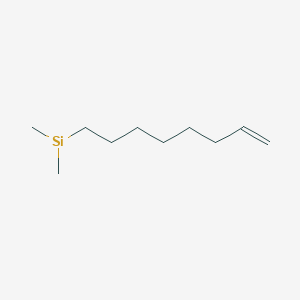

The synthesis of trichlorosilanes, including Trichloro(11-phenoxyundecyl)silane, can be complex. It involves the reduction of chlorosilanes in two one-electron steps at potentials more positive than -1V vs SCE . The solvent type, silane type, and polymerization and electrolyte concentration can greatly impact the reduction potential .Molecular Structure Analysis

The molecular structure of Trichloro(11-phenoxyundecyl)silane consists of a long carbon chain attached to a silicon atom, which is further bonded to three chlorine atoms .Chemical Reactions Analysis

Chlorosilanes, including Trichloro(11-phenoxyundecyl)silane, can be reduced in two one-electron steps at potentials more positive than -1V vs SCE . The high reactivity of these compounds makes them useful as reagents in a number of transformations .Physical And Chemical Properties Analysis

Trichloro(11-phenoxyundecyl)silane is a non-volatile and non-flammable liquid . It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid .Applications De Recherche Scientifique

Synthesis and Surface Functionalization

Trichloro(11-phenoxyundecyl)silane plays a crucial role in synthesizing long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, which are pivotal for creating self-assembled monolayers (SAMs) on silicon surfaces. These SAMs are instrumental for multilayer formation and further chemical modifications, enhancing surface properties for various applications, including sensor technology and microelectronics Banaszak et al., 2009.

Catalysis and Silicon Chemistry

Trichloro(11-phenoxyundecyl)silane is essential in synthesizing silicon-containing monomers with aldehyde groups. These monomers are critical in developing heat and corrosion-resistant polymers, showcasing the chemical's versatility in enhancing the operational characteristics of various polymers Petrov et al., 2014.

Biofunctionalization and Surface Chemistry

The compound is utilized in the synthesis of bifunctional silanes, which act as linking agents for biomolecules, allowing for high surface population densities. This application is particularly relevant in the development of biosensors and biochips, where the precise attachment of biomolecules to surfaces is critical McGovern et al., 2000.

Photovoltaic Applications

In the field of photovoltaics, trichloro(11-phenoxyundecyl)silane's precursor, trichlorosilane, is a widely used material due to its role in silicon deposition for solar cells. Understanding the gas phase and surface kinetics of trichlorosilane is vital for optimizing the chemical vapor deposition (CVD) process, enhancing the efficiency and quality of silicon films Ravasio et al., 2013.

Surface Engineering and Nanoimprint Lithography

The compound's derivatives have been explored for creating antisticking layers in nanoimprint lithography, showcasing its importance in nanofabrication technologies. Such applications are crucial for developing next-generation electronic devices, where minimizing defects and enhancing release properties are of paramount importance Chen et al., 2004.

Mécanisme D'action

Safety and Hazards

Trichloro(11-phenoxyundecyl)silane is a highly reactive substance that should be handled with care. It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid . It is not classified for hazardous physicochemical properties under the EU Globally Harmonized System (GHS) .

Orientations Futures

Propriétés

IUPAC Name |

trichloro(11-phenoxyundecyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Cl3OSi/c18-22(19,20)16-12-7-5-3-1-2-4-6-11-15-21-17-13-9-8-10-14-17/h8-10,13-14H,1-7,11-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIADBXHAEOAIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698125 | |

| Record name | Trichloro(11-phenoxyundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(11-phenoxyundecyl)silane | |

CAS RN |

526204-46-6 | |

| Record name | Trichloro(11-phenoxyundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)

![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)

![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)